molecular formula C20H22N4O4 B1236200 N3,N6-bis(2,5-dimethoxyphenyl)pyridazine-3,6-diamine

N3,N6-bis(2,5-dimethoxyphenyl)pyridazine-3,6-diamine

Cat. No. B1236200
M. Wt: 382.4 g/mol
InChI Key: FNIFMQONEBLCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3,N6-bis(2,5-dimethoxyphenyl)pyridazine-3,6-diamine is a dimethoxybenzene.

Scientific Research Applications

Synthesis and Characterization of Novel Polyimides

Researchers have synthesized and characterized novel polyimides derived from 3,6-bis(4-aminophenoxy)pyridazine, showing that these materials possess good thermal resistance, mechanical properties, and optical transparency. These findings could have implications for the development of advanced materials with specific mechanical and thermal properties for use in high-performance applications (Guan et al., 2014).

Facile Synthesis of Substituted Pyridazine-3,6-diamines

A study has reported a Buchwald protocol for the facile synthesis of substituted pyridazine-3,6-diamines, highlighting the potential for these compounds in medicinal chemistry due to their synthetic tractability and potential as scaffolds (Wlochal & Bailey, 2015).

Synthesis of Polyamides with High Refractive Indices

Research has been conducted on the synthesis of polyamides from monomers containing thioether units, resulting in polymers with high refractive indices and low birefringences, which could be beneficial for optical applications (Zhang et al., 2013).

Schiff Base Ligands and Their Complexation

A bis(phenol-armed) acyclic Schiff base ligand derived from 3,6-diformylpyridazine has been synthesized and structurally characterized, showing potential for complexation and the formation of stable compounds with unique structural properties (Brooker et al., 2003).

properties

Product Name

N3,N6-bis(2,5-dimethoxyphenyl)pyridazine-3,6-diamine

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

3-N,6-N-bis(2,5-dimethoxyphenyl)pyridazine-3,6-diamine

InChI

InChI=1S/C20H22N4O4/c1-25-13-5-7-17(27-3)15(11-13)21-19-9-10-20(24-23-19)22-16-12-14(26-2)6-8-18(16)28-4/h5-12H,1-4H3,(H,21,23)(H,22,24)

InChI Key

FNIFMQONEBLCKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NN=C(C=C2)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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